![molecular formula C17H22N2O2 B2468698 N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-36-6](/img/structure/B2468698.png)
N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Dimebon has been shown to have a wide range of biological activities, including antioxidant, neuroprotective, and anti-inflammatory effects.
Scientific Research Applications
Cannabinoid Receptor Type 2 Ligands
The compound's derivatives have been explored as potent and selective cannabinoid receptor type 2 ligands. One such fluorinated derivative showed significant potential with a Ki value of 6.2 nM, indicating its strong affinity and selective interaction with CB2 receptors (Moldovan et al., 2017).
Antiallergic Agents
A series of N-substituted indole derivatives, related to N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, were synthesized and tested as antiallergic agents. One compound in this series was notably 406-fold more potent than astemizole, a known antihistamine, in an ovalbumin-induced histamine release assay (Menciu et al., 1999).
Anticancer Properties
Novel derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including cervical, breast, and liver cancer. Some compounds exhibited significant anti-proliferative activity, with one specific compound showing pronounced activity against liver cancer cells (Hu et al., 2016).
Antimicrobial Activities
Certain indole derivatives containing the N,N-diisopropyl moiety have been studied for their antimicrobial properties. These compounds demonstrated significant activities against various microbial strains, highlighting their potential use in developing new antimicrobial agents (Anekal & Biradar, 2012).
Antioxidant Properties
Derivatives of N,N-diisopropyl indole acetamides were synthesized and evaluated for their antioxidant activity. The testing revealed that these compounds exhibited considerable activity, comparable to standard antioxidants, with specific compounds showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).
Anti-inflammatory and Nematicidal Activities
Indole derivatives of the compound were tested for anti-inflammatory and nematicidal activities. Particularly, chlorine-substituted indole derivatives showed significant nematicidal activity, indicating their potential in agricultural applications (Kaur, 2019).
Mechanism of Action
Target of Action
The primary targets of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide Compounds with similar structures have been known to interact with various targets, leading to a broad range of biological activities .
Mode of Action
The specific mode of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide It’s worth noting that compounds with similar structures have been shown to exhibit a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
The biochemical pathways affected by 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide Compounds with similar structures have been known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide Compounds with similar structures have been known to exhibit a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
It is known that indole compounds, which this compound is a derivative of, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is plausible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)19(11(3)4)17(21)16(20)15-12(5)18-14-9-7-6-8-13(14)15/h6-11,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUDTZPWFKGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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